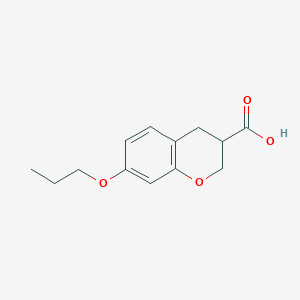

2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s potential properties and reactivity .

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and potential uses .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Scientific Research Applications

Benzamide Derivatives in Drug Synthesis and Biological Activity

Synthesis and Neuroleptic Activity of Benzamides : Research on benzamide derivatives, similar in structure to the compound , has shown promising results in neuroleptic (antipsychotic) activities. These compounds have been designed and synthesized as potential neuroleptics, with some demonstrating significant inhibitory effects on stereotyped behavior in animal models, indicating their potential use in treating psychosis without the side effects commonly associated with traditional antipsychotic drugs (Iwanami et al., 1981).

Acetylcholinesterase Inhibition : Another application of benzamide derivatives is in the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Compounds structurally related to 2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide have been studied for their potential as reversible inhibitors of AChE, suggesting their use in conditions where increased acetylcholine levels are beneficial, such as Alzheimer's disease (Brown-Proctor et al., 1999).

Modification of Polymer Properties : Benzamide derivatives have also been utilized in the modification of polymer properties. For example, the introduction of benzamide-based compounds into polymers has been explored to create materials with specific functionalities, such as the generation of polymers with pendant thiol groups. This approach opens up avenues for further chemical modifications and the development of materials with tailored properties for various applications (Cesana et al., 2007).

Anti-inflammatory and Analgesic Agents : Compounds derived from benzamide and related structures have been synthesized for their anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase inhibitors, with some showing high selectivity for COX-2, indicating their potential as safer anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Lipoxygenase Inhibitory Activities : The synthesis of benzofuran hydroxamic acids related to benzamide structures has revealed potent inhibitory activities against the enzyme 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation. Thus, these compounds may serve as leads for the development of new anti-inflammatory drugs (Ohemeng et al., 1994).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-10-6-5-9-16(17)20(24)21-13-19(23)22-11-12-26-18(14-22)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIROVMIIQYYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)

![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)

![N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2928566.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)